molecular formula C4H5BrN2 B103841 4-Bromo-3-methyl-1H-pyrazole CAS No. 13808-64-5

4-Bromo-3-methyl-1H-pyrazole

Cat. No. B103841
CAS RN: 13808-64-5
M. Wt: 161 g/mol
InChI Key: IXQPRETWBGVNPJ-UHFFFAOYSA-N
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Description

4-Bromo-3-methyl-1H-pyrazole is a brominated pyrazole derivative that is of interest due to its potential as a building block in organic synthesis and its relevance in various chemical reactions. The presence of the bromine atom makes it a valuable starting material for further functionalization, such as metalation reactions or transition-metal-catalyzed cross-coupling reactions .

Synthesis Analysis

The synthesis of 4-bromo-3-methyl-1H-pyrazole and related compounds often involves the functionalization of pyrazole derivatives. For instance, the title compound in paper was prepared by treating 4-bromo-1-phenyl-1H-pyrazol-3-ol with sodium hydride/methyl iodide to yield the methoxy derivative. This indicates that similar methods could potentially be adapted for the synthesis of 4-bromo-3-methyl-1H-pyrazole by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of 4-bromo-3-methyl-1H-pyrazole has not been explicitly detailed in the provided papers. However, the structure and tautomerism of related 4-bromo substituted 1H-pyrazoles have been studied, revealing that the 3-bromo tautomer is predominant in both the solid state and in solution . This suggests that 4-bromo-3-methyl-1H-pyrazole may exhibit similar tautomeric preferences.

Chemical Reactions Analysis

4-Bromo-3-methyl-1H-pyrazole can be expected to participate in various chemical reactions due to the presence of the bromine atom, which is a good leaving group. For example, bromo(hetero)arenes like this compound are valuable for functionalization via halogen-metal exchange or cross-coupling reactions . The reactivity of the bromine atom also allows for the potential synthesis of condensed systems involving a ring-oxygen atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-3-methyl-1H-pyrazole are not directly reported in the provided papers. However, the properties of brominated pyrazoles can be inferred from related studies. For instance, the crystal structure of 4-bromo-1H-pyrazole has been characterized, and its halogenated analogs are known to form specific hydrogen-bonding motifs . The presence of the methyl group in the 3-position could influence the compound's boiling point, solubility, and density compared to its non-methylated counterpart.

Scientific Research Applications

Chemical Synthesis and Functionalization

4-Bromo-3-methyl-1H-pyrazole serves as a valuable starting material for further chemical functionalization, such as metalation reactions and transition-metal-catalyzed cross-coupling reactions. These reactions are pivotal in the synthesis of various condensed systems, including those with ring-oxygen atoms like condensed furans and pyranes (Kleizienė et al., 2009).

Tautomerism and Molecular Structure

The tautomerism of 4-bromo substituted 1H-pyrazoles, including 4-Bromo-3-methyl-1H-pyrazole, has been studied, revealing insights into their behavior in both solid states and solutions. Understanding their tautomeric forms is crucial for their application in various chemical reactions and processes (Trofimenko et al., 2007).

Antibacterial and Antifungal Applications

4-Bromo-3-methyl-1H-pyrazole derivatives have demonstrated significant antibacterial and antifungal properties. Their application in creating compounds that inhibit the growth of various pathogens, including both Gram-positive and Gram-negative bacteria, highlights their potential in medicinal chemistry (Pundeer et al., 2013).

Electrocatalytic Transformations

The compound has been used in electrocatalyzed multicomponent transformations, which are important for the synthesis of complex organic molecules like dihydropyrano[2,3-c]pyrazole derivatives. These transformations are significant in green chemistry due to their efficiency and environmentally friendly nature (Vafajoo et al., 2015).

Synthesis of N-Phenylpyrazole Derivatives

4-Bromo-3-methyl-1H-pyrazole has been used in the synthesis of N-phenylpyrazole derivatives with potent antimicrobial activity. This underscores its role in the development of new therapeutic agents with antimicrobial properties (Farag et al., 2008).

Safety And Hazards

4-Bromo-3-methyl-1H-pyrazole is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-bromo-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2/c1-3-4(5)2-6-7-3/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQPRETWBGVNPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30160464
Record name 4-Bromo-3-methyl-1H-pyrazole
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Molecular Weight

161.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-methyl-1H-pyrazole

CAS RN

13808-64-5
Record name 4-Bromo-3-methyl-1H-pyrazole
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Record name 4-Bromo-3-methyl-1H-pyrazole
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Record name 13808-64-5
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Record name 4-Bromo-3-methyl-1H-pyrazole
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Record name 4-bromo-3-methyl-1H-pyrazole
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Record name 4-BROMO-3-METHYL-1H-PYRAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
S Hussain, S Muhammad, SH Talib, M Akkurt… - Journal of Molecular …, 2024 - Elsevier
… In the present study, we synthesized Co(II) and Ni(II) complexes by using 4-bromo-3-methyl-1H-pyrazole ligand, characterized by single crystal X-ray, CHN analysis, FTIR and H-NMR …
Number of citations: 0 www.sciencedirect.com
R Arban, R Benedetti, G Bonanomi… - ChemMedChem …, 2007 - Wiley Online Library
Two new classes of potent and selective CRF 1 receptor antagonists are presented. Exploration of general templates 3 and 4 through modifications of the top amine and bottom phenyl …
J Pelleter, F Renaud - Organic Process Research & Development, 2009 - ACS Publications
… The crude material was purified on silica, eluting with 25% of AcOEt in CH 2 Cl 2 to afford 4-bromo-3-methyl-1H-pyrazole (24 g, 49%) as a white solid with an output rate of 21 g/h. H …
Number of citations: 111 pubs.acs.org
S Zandi, F Nikpour - Zeitschrift für Naturforschung B, 2022 - degruyter.com
Electrochemical bromination and iodination of some pyrazoles were investigated under constant-current (CC) electrolysis in an undivided electrochemical cell. Anodic oxidation of KX …
Number of citations: 2 www.degruyter.com
M Iškauskienė, G Ragaitė, FA Sløk, A Šačkus - Molecular diversity, 2020 - Springer
… In comparison, 4-bromo-1H-pyrazole-3-carboxylic acid has been obtained by Janin in 12% yield by oxidation of 4-bromo-3-methyl-1H-pyrazole with potassium permanganate in water […
Number of citations: 10 link.springer.com
A Cetin, E Oguz, F Türkan - Russian Journal of General Chemistry, 2022 - Springer
… The pyrazole 3 was synthesized by heating of the commercially available 4-bromo-3-methyl-1H-pyrazole 1 with pyridine and chloroacetyl chloride as described in literature in Scheme 2 …
Number of citations: 2 link.springer.com
S Petrella, A Aubry, G Janvier… - Canadian Journal of …, 2016 - cdnsciencepub.com
A recently discovered series of inhibitors of the ATPase function of bacterial type IIA topoisomerases featuring a carboxypyrrole component led us to attempt to replace this group with a …
Number of citations: 16 cdnsciencepub.com
AM Haydl, K Xu, B Breit - Angewandte Chemie, 2015 - Wiley Online Library
… Further investigations with the unsymmetric 4-bromo-3-methyl-1H-pyrazole (entry 4) under optimized reaction conditions furnished the N 1 and N 2 products in a ratio of 89:11; the N 1 …
Number of citations: 94 onlinelibrary.wiley.com
F Gharagheizi, P Ilani-Kashkouli, A Kamari… - Fluid phase …, 2014 - Elsevier
In this communication, the quantitative structure–property relationship (QSPR) strategy is applied to estimate the refractive indices of pure organic chemical compounds. In order to …
Number of citations: 8 www.sciencedirect.com
AN Keller, CL Bentley, O Morales-Collazo… - Journal of Chemical & …, 2022 - ACS Publications
The transport properties, thermal properties, and CO 2 solubility for several ionic liquids (ILs) with triethyl(octyl)phosphonium cations and a variety of CO 2 -reactive aprotic N-…
Number of citations: 8 pubs.acs.org

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